N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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Description
N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. It is a novel compound that has shown promising results in various studies, making it an interesting subject of research.
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to N-(4-(benzyloxy)benzyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide have been synthesized and characterized, showcasing their potential in developing coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting their utility in studying oxidative stress-related processes and potentially in materials science for developing new antioxidants (K. Chkirate et al., 2019).
Biological Activity
Research on pyrazole-acetamide derivatives includes investigations into their anticonvulsant and anti-inflammatory activities. For instance, certain alkanamide derivatives bearing pyrazole rings have been evaluated for their anticonvulsant activity, indicating the potential of such compounds in neuroscience research, particularly in the development of new treatments for epilepsy (Ayse H. Tarikogullari et al., 2010). Another study synthesized derivatives with anti-inflammatory properties, further emphasizing the relevance of these compounds in medicinal chemistry for discovering new anti-inflammatory agents (K. Sunder & Jayapal Maleraju, 2013).
Antitumor Evaluation
Additionally, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and subjected to preliminary evaluation for their antioxidant activities, with some compounds showing moderate to significant radical scavenging activity. This suggests their potential use in cancer research, particularly in the study of mechanisms to combat oxidative stress in tumor cells (Matloob Ahmad et al., 2012).
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(4-phenylmethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-12-17(2)24(23-16)14-21(25)22-13-18-8-10-20(11-9-18)26-15-19-6-4-3-5-7-19/h3-12H,13-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZIRZRIJVOIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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